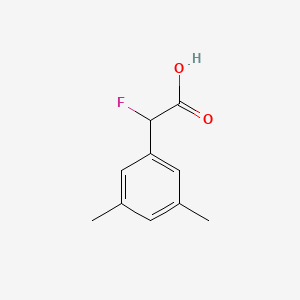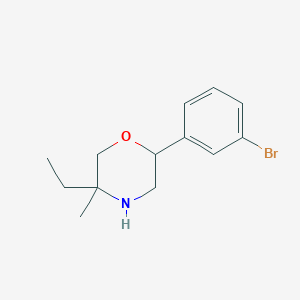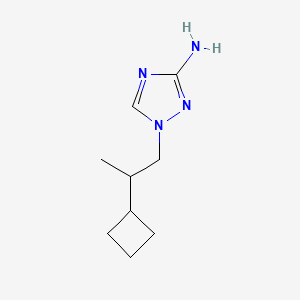
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclobutyl group attached to a propyl chain, which is further connected to a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclobutylpropyl Intermediate: This can be achieved through a [2+2] cycloaddition reaction, where an alkene and a carbene precursor form the cyclobutane ring.
Attachment of the Triazole Ring: The cyclobutylpropyl intermediate is then reacted with a triazole precursor under suitable conditions, such as the use of a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclobutyl group may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyclopropylpropyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-(2-Cyclohexylpropyl)-1H-1,2,4-triazol-3-amine: Contains a cyclohexyl group, leading to different steric and electronic properties.
Uniqueness
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(2-cyclobutylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7(8-3-2-4-8)5-13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
Clé InChI |
UHJFYOVOLSDDBO-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=NC(=N1)N)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)

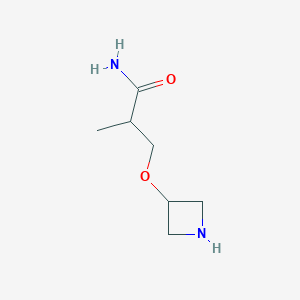
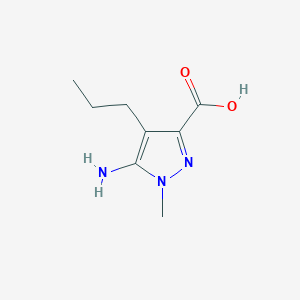
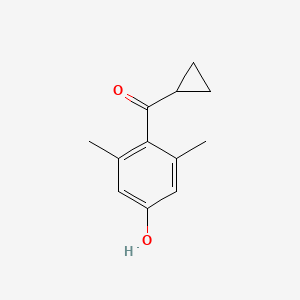

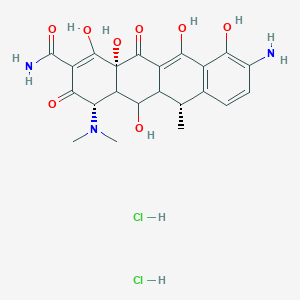

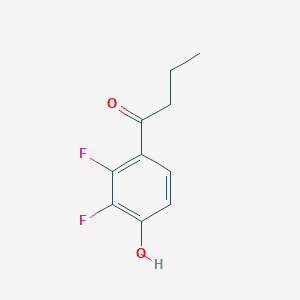
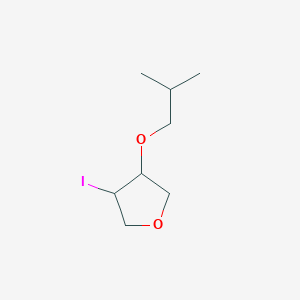

![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
